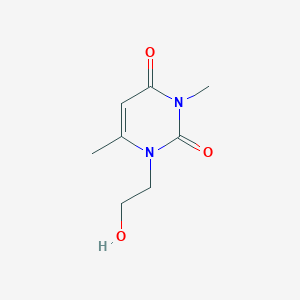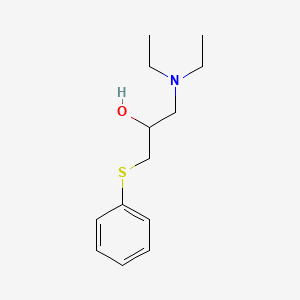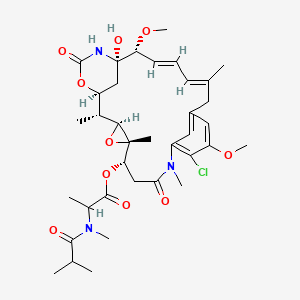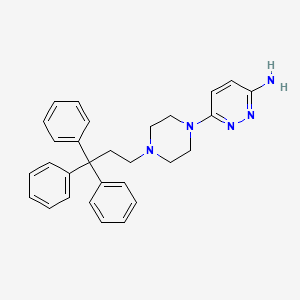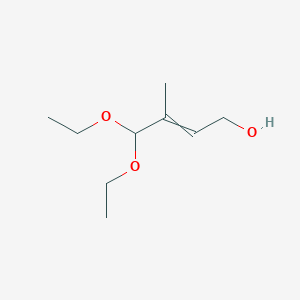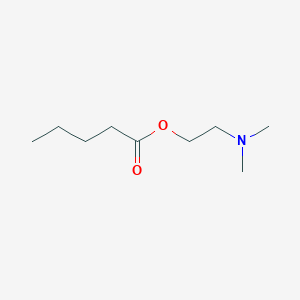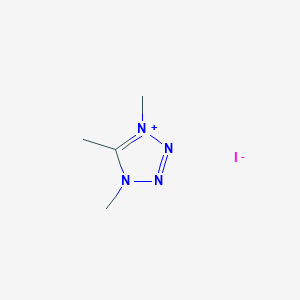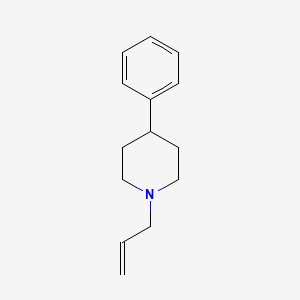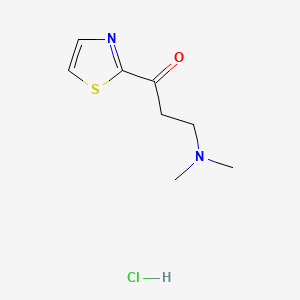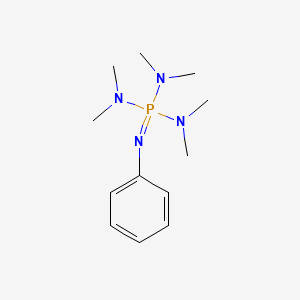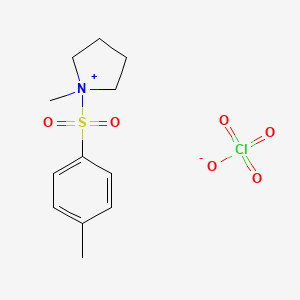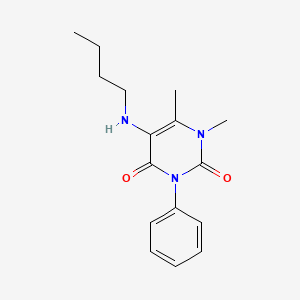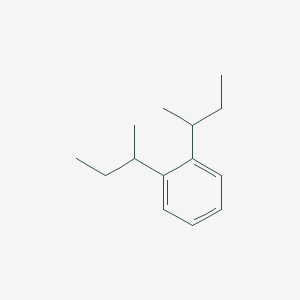![molecular formula C15H23NO3 B14683382 [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate CAS No. 25384-38-7](/img/structure/B14683382.png)
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with benzyl isocyanate. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal complex to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the benzyl group.
Major Products Formed
Oxidation: The major product is [2-(carboxymethyl)-2-methylpentyl] N-benzylcarbamate.
Reduction: The major product is [2-(hydroxymethyl)-2-methylpentyl] N-benzylamine.
Substitution: The major products depend on the nucleophile used; for example, using methoxide results in [2-(hydroxymethyl)-2-methylpentyl] N-methoxycarbamate.
科学研究应用
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential use as a drug or drug precursor.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-ethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-phenylcarbamate
Uniqueness
Compared to similar compounds, [2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate has a unique benzyl group that enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes. This makes it a valuable tool in studying enzyme-substrate interactions and developing enzyme inhibitors.
属性
CAS 编号 |
25384-38-7 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-3-9-15(2,11-17)12-19-14(18)16-10-13-7-5-4-6-8-13/h4-8,17H,3,9-12H2,1-2H3,(H,16,18) |
InChI 键 |
FQSWAPFQPLQSHF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CO)COC(=O)NCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


